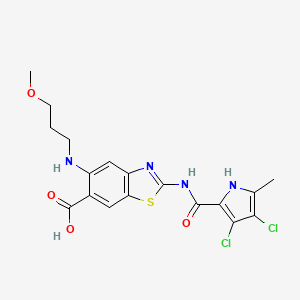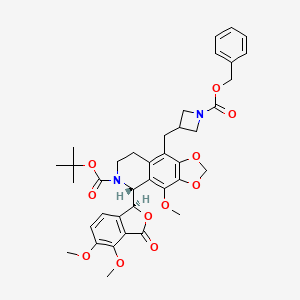
Anticancer agent 184
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly effective against tumors with homologous recombination deficiency, such as prostate, breast, ovarian, pancreatic, lung, and colon cancers . This compound is a prodrug that metabolizes into an active form through the oxidoreductase activity of the enzyme prostaglandin reductase 1, which is frequently elevated in multiple solid tumor types .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 184 involves multiple steps, starting from the acylfulvene scaffoldThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a continuous flow synthesis approach, which offers several advantages over traditional batch processes. Continuous flow synthesis provides better heat and mass transfer, improved process control, and safety. It also allows for the integration of in-line analysis and purification tools, making the production process more efficient and scalable .
化学反応の分析
Types of Reactions
Anticancer agent 184 undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial for the activation of the prodrug into its active form.
Reduction: Involves the reduction of specific functional groups to enhance its anticancer activity.
Substitution: Functional groups on the acylfulvene scaffold can be substituted to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yield and purity .
Major Products Formed
The major products formed from these reactions include the active form of this compound, which exhibits potent anticancer activity by inducing DNA double-strand breaks in cancer cells .
科学的研究の応用
Anticancer agent 184 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of acylfulvene derivatives.
Industry: Potentially used in the development of new anticancer drugs and therapies.
作用機序
Anticancer agent 184 exerts its effects by inducing DNA double-strand breaks in cancer cells. This is achieved through the activation of the prodrug by the enzyme prostaglandin reductase 1. The compound targets key components of the homologous recombination pathway, such as BRCA2 and ataxia telangiectasia mutated, leading to increased sensitivity of cancer cells to DNA damage . Additionally, it induces apoptosis by blocking the S phase of the cell cycle .
類似化合物との比較
Anticancer agent 184 is unique compared to other similar compounds due to its potent activity against homologous recombination-deficient tumors and its ability to induce durable tumor regression in preclinical models. Similar compounds include:
Docetaxel: A chemotherapy agent used in prostate cancer.
Olaparib/Niraparib: Poly-ADP ribose polymerase inhibitors used in triple-negative breast cancer.
Doxorubicin/Cyclophosphamide: Chemotherapy agents used in various cancers
This compound outperforms these compounds in terms of onset, duration, and robustness of response in patient-derived xenograft models .
特性
分子式 |
C38H42N2O11 |
|---|---|
分子量 |
702.7 g/mol |
IUPAC名 |
tert-butyl (5R)-5-[(1S)-4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]-4-methoxy-9-[(1-phenylmethoxycarbonylazetidin-3-yl)methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate |
InChI |
InChI=1S/C38H42N2O11/c1-38(2,3)51-37(43)40-15-14-23-25(16-22-17-39(18-22)36(42)47-19-21-10-8-7-9-11-21)31-34(49-20-48-31)33(46-6)27(23)29(40)30-24-12-13-26(44-4)32(45-5)28(24)35(41)50-30/h7-13,22,29-30H,14-20H2,1-6H3/t29-,30+/m1/s1 |
InChIキー |
LLIJHERMNDDDKO-IHLOFXLRSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |
正規SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
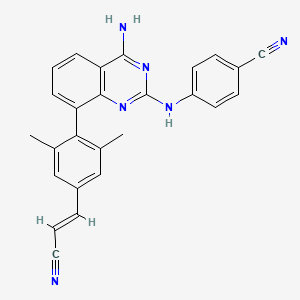
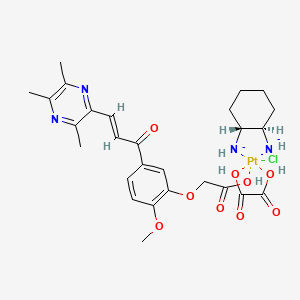
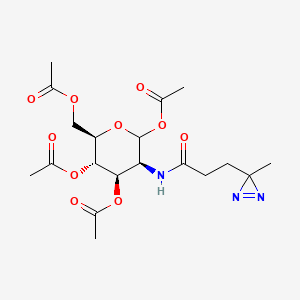
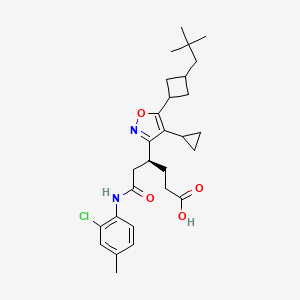
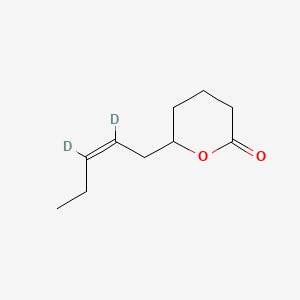
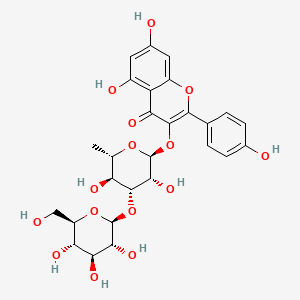
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
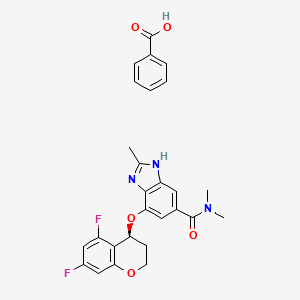
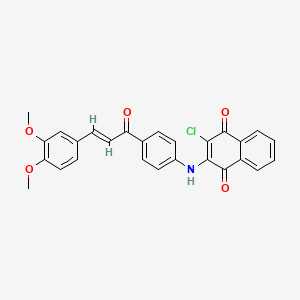
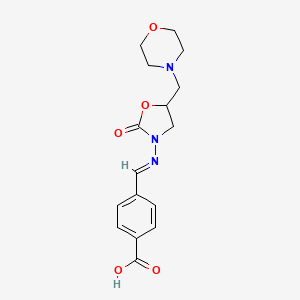
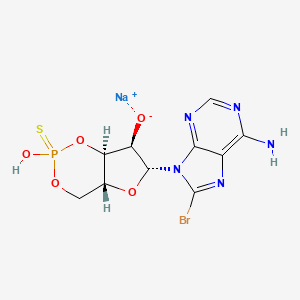
![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
